Product packaging for Dimecrotate(Cat. No.:CAS No. 54283-64-6)

Dimecrotate

Cat. No.: B10784627
CAS No.: 54283-64-6
M. Wt: 222.24 g/mol
InChI Key: VNLOISSPTMDCIF-VURMDHGXSA-N
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Description

Historical Context and Evolution of Research on Dimecrotate-Related Chemical Entities

Current Scholarly Significance and Research Trajectories for this compound

Identification of Key Research Problems and Unaddressed Questions in this compound Science

Despite its established uses, several areas within this compound science present opportunities for further research and clarification.

Current research methods for this compound may have limitations in fully characterizing its complex interactions and biological fate. Advanced analytical techniques, such as sophisticated mass spectrometry methods or high-resolution imaging, could provide more detailed insights into its distribution and metabolism in biological systems. researchgate.netmdpi.comrsc.orgsapub.orgnih.gov The study of drug-drug interactions, particularly with tetracyclines, necessitates robust pharmacokinetic and pharmacodynamic methodologies to accurately assess and predict potential clinical consequences. nih.govnih.goveuropa.euallucent.comcriver.comnih.gov Methodological challenges may also exist in quantifying this compound in complex biological matrices or in studying its effects at the cellular and subcellular levels with high precision.

Compound Names Mentioned

this compound

Magnesium this compound

Dimecrotic Acid

(2Z)-3-(2,4-Dimethoxyphenyl)-2-butenoic acid

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B10784627 Dimecrotate CAS No. 54283-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54283-64-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(Z)-3-(2,4-dimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C12H14O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-7H,1-3H3,(H,13,14)/b8-6-

InChI Key

VNLOISSPTMDCIF-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC(=CC(=O)O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Biosynthetic Pathway Elucidation of Dimecrotate

Chemoenzymatic Synthesis Approaches for Dimecrotate and its Analogs

Chemoenzymatic synthesis leverages the exquisite selectivity and catalytic power of enzymes, often in conjunction with traditional chemical transformations, to construct complex molecules. This approach is particularly valuable for creating chiral centers and performing reactions that are difficult to achieve through purely chemical means.

Enzyme Engineering and Optimization for this compound Pathway Construction

Enzyme engineering plays a pivotal role in tailoring biological catalysts for specific synthetic tasks, including the production of this compound. This involves modifying existing enzymes or discovering new ones to efficiently catalyze key steps in a biosynthetic pathway. Techniques such as directed evolution and rational design are employed to enhance enzyme activity, stability, substrate specificity, and stereoselectivity nih.govnih.govfrontiersin.orgrsc.orgnih.govnih.gov.

Directed Evolution: This method mimics natural selection in a laboratory setting, involving iterative cycles of mutagenesis and screening to evolve enzymes with improved properties. For this compound synthesis, enzymes crucial for specific bond formations or functional group transformations could be subjected to directed evolution to increase their catalytic rates or alter their substrate scope nih.gov.

Rational Design: Based on a deep understanding of enzyme structure-function relationships, specific amino acid residues are mutated to achieve desired outcomes. This approach can be guided by computational tools, including machine learning, to predict beneficial mutations, thereby accelerating the optimization process nih.govtuat.ac.jp.

Design and Implementation of Novel Biosynthetic Routes for this compound Derivatives

The development of novel biosynthetic routes allows for the synthesis of this compound derivatives that may not be accessible through natural pathways. This often involves combining enzymes from different organisms or engineering existing pathways to incorporate new enzymatic steps.

Metabolic Engineering: By introducing or modifying genes within a host organism (e.g., E. coli or yeast), researchers can create novel metabolic networks capable of producing this compound or its precursors. This can involve heterologous expression of enzymes from other species or the reconstruction of entire pathways rsc.orgnih.govnih.gov.

Combinatorial Biosynthesis: This strategy employs a pool of enzymes and pathway fragments to generate libraries of novel compounds. By assembling different combinations of enzymes, researchers can explore a wide chemical space to discover and produce new this compound derivatives with unique properties nih.gov.

Enzyme Cascades: For multi-step syntheses, the design of efficient enzyme cascades, where the product of one enzyme serves as the substrate for the next, is critical. Engineering these cascades can involve co-immobilizing enzymes or optimizing their expression and localization within the cell to maximize flux and minimize side reactions mdpi.com.

Rational Design and De Novo Synthesis of this compound Scaffolds

De novo synthesis refers to the construction of a molecule from simple, readily available starting materials using a series of chemical reactions. Rational design principles guide this process, ensuring efficiency, selectivity, and control over the molecular architecture.

Retrosynthetic Analysis for Complex this compound Structures

Retrosynthetic analysis is a strategic approach where a target molecule (this compound) is systematically broken down into simpler, commercially available precursors through a series of hypothetical disconnections. This process identifies key synthetic intermediates and potential chemical transformations required for the forward synthesis.

Strategic Disconnections: For a complex structure like this compound, retrosynthesis would involve identifying bonds that can be formed reliably using known chemical reactions, such as carbon-carbon bond formations (e.g., aldol (B89426) reactions, Wittig reactions, Grignard reactions) or functional group interconversions.

Intermediate Identification: This analysis yields a roadmap of synthetic intermediates, each requiring specific synthetic steps. The feasibility and efficiency of each step are evaluated, considering reagent availability, reaction conditions, and potential side reactions.

Stereoselective Synthesis Strategies for Chiral this compound Variants

Many biologically active molecules, including potentially this compound, possess chiral centers, meaning they exist as non-superimposable mirror images (enantiomers). Achieving high stereoselectivity—producing predominantly one enantiomer over the other—is paramount for biological activity and avoiding unwanted side effects.

Asymmetric Catalysis: This involves using chiral catalysts (either chemical or enzymatic) to direct the formation of a specific stereoisomer during a reaction. Examples include asymmetric hydrogenation, epoxidation, or aldol reactions nih.gov.

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials (e.g., amino acids, carbohydrates) that already possess the desired stereochemistry to build the this compound scaffold.

Chiral Auxiliaries: Temporarily attaching a chiral molecule (auxiliary) to a prochiral substrate. This auxiliary influences the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is cleaved off.

Enzymatic Resolution: If a racemic mixture (equal amounts of both enantiomers) is produced, enzymes can be used to selectively react with or degrade one enantiomer, leaving the desired one behind nih.gov.

Characterization of Synthetic Intermediates and Reaction Mechanisms in this compound Production

Thorough characterization of synthetic intermediates and a deep understanding of reaction mechanisms are essential for optimizing synthetic routes, troubleshooting, and ensuring the purity and identity of the final product.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D NMR) is indispensable for elucidating the structure of intermediates and the final this compound product, confirming connectivity and stereochemistry nih.gov. Mass Spectrometry (MS) provides molecular weight information and fragmentation patterns, aiding in identification. Infrared (IR) spectroscopy can confirm the presence of specific functional groups.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with chiral stationary phases, is used to assess the purity of intermediates and the final product, and critically, to determine enantiomeric excess (ee) for chiral variants nih.gov. Gas Chromatography (GC) is also employed for volatile intermediates.

Reaction Monitoring: Techniques such as Thin-Layer Chromatography (TLC) or in-situ NMR can be used to monitor reaction progress, identify the formation of intermediates, and detect the consumption of starting materials.

Mechanistic Studies: Investigating reaction kinetics, isotope labeling studies, and computational modeling can provide insights into the step-by-step process of this compound formation, helping to identify rate-limiting steps and potential side reactions that can be minimized through optimization.

Elucidation of Dimecrotate S Molecular Mechanisms of Action

Modulation of Enzymatic Activity by Dimecrotate

The modulation of enzymatic activity by this compound, including detailed enzyme kinetics or specific inhibition/activation mechanisms, has not been elucidated in the provided search results.

While general principles of enzyme kinetics, such as Michaelis-Menten kinetics, allosteric regulation, and covalent modification, are well-documented unacademy.comegyankosh.ac.inlibretexts.orgkhanacademy.orgpatsnap.comlibretexts.orgwikipedia.orglibretexts.org, specific studies detailing this compound's impact on enzyme kinetics or its mechanisms of inhibition or activation are absent from the reviewed literature. The only noted interaction is with tetracyclines, described as occurring via an "unknown mechanism" medicine.comemedz.netaap.orgndrugs.comwvu.edu, which does not specify any direct enzymatic modulation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical NameDimecrotic acid magnesium salt guidechem.comnih.gov
CAS Number54283-65-7 guidechem.comnih.gov
Molecular FormulaC₂₄H₂₆MgO₈ guidechem.comnih.gov
Molecular Weight466.8 g/mol nih.gov
Melting Point135 °C lookchem.comguidechem.com
AppearanceWhite crystalline solid/powder guidechem.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dimecrotate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dimecrotate Activity Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com Developing such models for this compound would be a critical step in predicting the activity of new, related compounds and understanding the key molecular features driving its therapeutic effect.

Development of Predictive Models Based on Molecular Descriptors and Topologies

A typical QSAR study for this compound would involve the calculation of various molecular descriptors for a series of related compounds with known activities. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. mdpi.comtdcommons.ai Examples of descriptor categories that could be relevant are provided in the table below.

Table 1: Potential Molecular Descriptors for QSAR Analysis of this compound Analogs

Descriptor Category Examples Potential Relevance for this compound
Constitutional Molecular Weight, Atom Count Basic structural properties
Topological Connectivity Indices, Shape Indices Molecular branching and shape
Geometric 3D-MoRSE Descriptors, WHIM Descriptors 3D structure and spatial arrangement
Electronic Partial Charges, Dipole Moment Receptor interaction and binding affinity

| Hydrophobic | LogP, MlogP | Membrane permeability and distribution |

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model would be constructed to link these descriptors to the observed biological activity. nih.govresearchgate.net

Statistical Validation, Robustness, and Applicability Domain of QSAR Models

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. bohrium.commdpi.com This involves both internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. researchgate.netcancer.gov Key statistical parameters are used to assess the model's quality.

Furthermore, defining the "applicability domain" is essential. This specifies the chemical space for which the model can make reliable predictions, preventing its use on compounds too dissimilar from the training set. mdpi.com

Fragment-Based Design and Scaffold Hopping Approaches in this compound Research

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies for discovering novel and potent drug candidates.

In FBDD, small molecular fragments that bind to the target are identified and then grown, linked, or merged to create a more potent lead compound. rsc.orgmdpi.commdpi.com For this compound, this would involve deconstructing its core structure into key fragments and exploring how modifications or combinations could enhance its activity. rsc.orgmdpi.com

Scaffold hopping aims to identify new core structures (scaffolds) that maintain the key pharmacophoric features of an existing drug but may offer improved properties like better efficacy or fewer side effects. rsc.orgspringernature.comnih.gov Applying this to this compound could lead to the discovery of entirely new classes of choleretic agents.

Conformational Analysis, Ligand Shape Descriptors, and 3D-SAR in this compound Optimization

The three-dimensional structure and flexibility of a molecule are critical for its interaction with a biological target.

Conformational analysis studies the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. nih.govnih.gov For this compound, understanding its preferred conformations would provide insight into how it fits into its target's binding site.

Ligand shape descriptors are numerical representations of a molecule's 3D shape, which is a key determinant of biological activity. nih.govmdpi.com These descriptors can be used in virtual screening to find other molecules with similar shapes.

3D-SAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by creating 3D models that visualize how steric and electrostatic fields around the molecule influence its activity. nih.govresearchgate.net Such a study on this compound analogs would provide a visual roadmap for designing more potent compounds.

Integrated Computational and Experimental Approaches for this compound SAR Elucidation

Modern drug discovery relies on the synergy between computational predictions and experimental validation. nih.govnih.govnih.govmerriam-webster.comnih.gov This iterative cycle accelerates the design-make-test-analyze process.

Data Mining and High-Throughput Screening Data Integration for SAR Identification

High-Throughput Screening (HTS) can generate vast amounts of data on the activity of thousands of compounds. chemrxiv.org Data mining techniques are then used to analyze this data to identify initial hits and preliminary SAR trends. chemrxiv.org If HTS campaigns involving this compound or related compounds have been performed, integrating this data into computational models would be invaluable for identifying novel active compounds and refining SAR understanding.

Machine Learning Applications and Artificial Intelligence for this compound SAR Prediction

The prediction of Structure-Activity Relationships (SAR) for novel compounds is a cornerstone of modern drug discovery, aiming to optimize therapeutic efficacy while minimizing adverse effects. In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to build predictive models that can significantly accelerate this process. wikipedia.orgresearchgate.netcas.org While specific applications of these technologies to this compound are not yet extensively documented in publicly available research, the established methodologies provide a clear framework for how such studies could be conducted. This section will, therefore, discuss the conceptual application of machine learning and AI in predicting the SAR of this compound and its analogs.

At its core, a quantitative structure-activity relationship (QSAR) model seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org Machine learning excels at identifying complex, non-linear patterns within large datasets, making it particularly well-suited for developing robust QSAR models. neuraldesigner.com

Conceptual Framework for this compound SAR Prediction using Machine Learning

A hypothetical machine learning-driven SAR study for this compound would involve several key stages:

Data Curation: A dataset of this compound analogs would need to be assembled. For each analog, two primary types of information would be required:

Chemical Structure: This is typically represented in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).

Biological Activity: Quantitative measures of a specific biological effect (e.g., IC50 values for enzyme inhibition, binding affinity, or observed therapeutic effect) would be necessary.

Molecular Descriptor Calculation: The chemical structures of the this compound analogs would be converted into a numerical format that machine learning algorithms can process. elsevierpure.com These numerical representations are known as molecular descriptors and can be categorized into several types:

1D Descriptors: Basic molecular properties like molecular weight and atom counts.

2D Descriptors: Information derived from the 2D structure, such as topological indices and molecular connectivity.

3D Descriptors: Properties related to the 3D conformation of the molecule, including molecular shape and volume.

Feature Selection: Not all calculated descriptors will be relevant to the biological activity of interest. Feature selection techniques are employed to identify the most informative descriptors, which helps to improve model performance and reduce the risk of overfitting. elsevierpure.comsemanticscholar.org

Model Training and Validation: A variety of machine learning algorithms can be used to train a predictive QSAR model. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. nih.gov

Potential Machine Learning Models for this compound SAR

Several machine learning algorithms are commonly applied in QSAR modeling and could be leveraged for this compound SAR prediction. The choice of model often depends on the size and complexity of the dataset.

Machine Learning ModelDescriptionPotential Application for this compound SAR
Random Forest (RF) An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. It is robust to overfitting and can handle high-dimensional data.Predicting the biological activity of new this compound analogs by identifying key structural features that influence activity.
Support Vector Machines (SVM) A supervised learning model that finds an optimal hyperplane to separate data points into different classes or to perform regression.Classifying this compound analogs as active or inactive based on their molecular descriptors.
Artificial Neural Networks (ANN) A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.Capturing complex, non-linear relationships between the structure of this compound analogs and their activity.
Deep Neural Networks (DNN) A class of neural networks with multiple layers between the input and output layers. They are capable of learning from vast amounts of data. nih.govDeveloping highly accurate predictive models for large datasets of this compound analogs, potentially identifying subtle SAR trends. nih.gov

Research Findings from Analogous QSAR Studies

While specific research on this compound is lacking, numerous studies have demonstrated the successful application of machine learning in predicting the SAR of other classes of compounds. For instance, machine learning models have been effectively used to predict the activity of pregnane X receptor (PXR) activators, with 3D-QSAR machine learning techniques showing high accuracy. nih.gov In other research, deep neural networks have shown great promise for addressing regression and classification problems in QSAR modeling. nih.gov These studies underscore the potential of applying similar methodologies to elucidate the SAR of this compound and its derivatives.

The insights gained from such predictive models could guide the rational design of new this compound analogs with improved therapeutic profiles. By predicting the activity of virtual compounds before their synthesis, machine learning can help prioritize the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline. elsevierpure.com Furthermore, the interpretability of some machine learning models can provide valuable insights into the key molecular features driving the desired biological activity. digitellinc.com

Unraveling the Biological Targets of this compound: A Scientific Dead End

An extensive review of scientific literature and chemical databases reveals a significant lack of research into the specific biological targets of the chemical compound this compound. Despite the structured inquiry into its molecular interactions and pharmacological profile, there is currently no available scientific data to fulfill a detailed analysis of its target deconvolution, atomic-level interactions, or polypharmacological strategies.

Efforts to identify specific biological targets for this compound using established methodologies have not been documented in publicly accessible research. There are no published studies detailing the use of affinity chromatography coupled with proteomics to isolate and identify proteins that bind to this compound. Similarly, the scientific record contains no information on the application of genetic screens or CRISPR-based approaches to validate any potential biological targets of this compound.

Furthermore, the characterization of how this compound might interact with any biological molecule at a molecular level remains entirely unexplored. There are no reports of X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies that would provide insights into the three-dimensional structure of this compound bound to a protein target. Likewise, the use of cryo-electron microscopy (Cryo-EM) to visualize larger macromolecular assemblies in complex with this compound has not been described in the literature.

The concepts of multi-targeting strategies and the polypharmacology of this compound and its potential analogs are also purely speculative at this time. Without the foundational identification of at least one primary biological target, any discussion of its effects on multiple targets or the pharmacological actions of similar compounds is without a scientific basis.

In chemical databases, this compound is sometimes mentioned as "Dimecrotic acid" or in the form of a salt, "Magnesium this compound". However, these entries primarily contain basic chemical identifiers and properties, lacking any substantial information on its biological activity or mechanism of action. Occasionally, "Magnesium this compound" appears in lists of compounds with potential interactions with tetracycline (B611298) antibiotics, but the nature and clinical significance of this interaction remain undefined.

Identification and Validation of Specific Biological Targets for Dimecrotate

Multi-Targeting Strategies and Polypharmacology of Dimecrotate and its Analogs

Rational Design of Multi-Target-Directed Ligands Based on this compound Scaffolds

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases by simultaneously modulating multiple biological targets. The chemical scaffold of this compound, a 4-methyl-7-hydroxycoumarin, presents a promising starting point for the rational design of such ligands. nih.govorientjchem.org Coumarin (B35378) derivatives, in general, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net

The design of MTDLs based on the this compound scaffold would involve the strategic modification of its core structure to enhance its affinity for its known targets or to introduce new interactions with other relevant biological molecules. For instance, structural modifications could be made to the coumarin ring or its substituents to optimize interactions within the active site of COX-2, potentially leading to increased potency or altered selectivity.

Simultaneously, these modifications could be designed to fine-tune the interactions with specific GPCRs or ion channels implicated in its spasmolytic effects. The exploration of structure-activity relationships (SAR) through the synthesis and biological evaluation of a library of this compound derivatives would be a critical step in this process. mdpi.com Computational methods, such as molecular docking and pharmacophore modeling, could be employed to guide the design of novel compounds with desired multi-target profiles. nih.gov

Analysis of Synergistic and Antagonistic Target Engagements

A key aspect of developing MTDLs is understanding the interplay between the different target engagements. The simultaneous modulation of COX-2, GPCRs, and ion channels by a single molecule derived from the this compound scaffold could lead to synergistic or antagonistic effects.

A synergistic interaction would occur if the combined effect of engaging multiple targets is greater than the sum of the individual effects. For example, the anti-inflammatory action resulting from COX-2 inhibition could be potentiated by the spasmolytic effects arising from GPCR and ion channel modulation, leading to a more comprehensive treatment for conditions characterized by both inflammation and smooth muscle spasms.

Conversely, antagonistic interactions, where the effect of one target engagement diminishes the effect of another, would need to be carefully evaluated and minimized through rational drug design. A thorough understanding of the downstream signaling pathways of each target is essential to predict and interpret these complex pharmacological outcomes. In vitro and in vivo studies would be necessary to empirically determine the nature of these interactions for any newly designed MTDL based on the this compound scaffold.

Currently, specific research detailing the synergistic or antagonistic effects resulting from the multi-target engagement of this compound itself is not extensively available in the public domain. Future research in this area will be crucial for the successful development of novel therapeutics based on its promising chemical structure.

Advanced Methodologies and Computational Approaches in Dimecrotate Research

Computational Modeling and Simulation of Dimecrotate

Computational modeling serves as a powerful tool in modern drug discovery and molecular pharmacology, allowing researchers to predict and analyze the behavior of molecules like this compound without the immediate need for complex and resource-intensive laboratory experiments. eurekalert.org These in silico approaches provide a window into the atomic-level interactions that govern a drug's efficacy and pharmacokinetic profile.

Molecular Docking and Scoring Function Development for this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, this method would be employed to predict its binding mode and affinity within the active site of a target protein, potentially one involved in the regulation of bile secretion. The process involves sampling numerous possible conformations of this compound within the protein's binding site and then using a scoring function to rank these poses. researchgate.net

Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. sciforum.net Developing a specific and accurate scoring function for this compound interactions would be a critical step. This could involve calibrating existing functions or creating new ones by combining empirical data and knowledge-based potentials to better reflect the specific physicochemical properties of this compound's chromene core and its substituents. nih.gov Such studies are crucial for identifying key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the this compound-protein complex, thereby guiding the design of new analogs with improved potency or selectivity. researchgate.netwustl.edu

Table 1: Illustrative Example of Molecular Docking Results for this compound Against a Hypothetical Target Protein

PDB ID of TargetDocking ProgramScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
XYZ1AutoDock VinaVina Score-8.2Tyr84, Phe210, Arg120
XYZ1GOLDGoldScore75.4Tyr84, Ser122, Leu208
XYZ1GlideGlideScore-7.9Tyr84, Gln78, Arg120
XYZ2AutoDock VinaVina Score-6.5Trp330, His447
XYZ2GOLDGoldScore52.1Trp330, Val335

Molecular Dynamics Simulations of this compound in Complex Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its behavior in realistic biological environments, such as its interaction with and permeation across lipid bilayers of cell membranes. nih.govdiva-portal.orgmdpi.com

By placing a model of this compound in a simulated lipid membrane surrounded by water molecules, researchers can observe its conformational changes, diffusion, and the energetics of its passage through the membrane. scispace.com These simulations can reveal how this compound's orientation and dynamics are influenced by the lipid composition of the membrane and can help predict its passive permeability, a key factor in its absorption and distribution. diva-portal.org Furthermore, simulating this compound within the binding site of its target protein can reveal the stability of the docked pose, the role of water molecules in the binding interface, and the conformational flexibility of both the ligand and the protein upon binding. nih.gov

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules with high accuracy. nih.govresearchgate.net These methods, including Density Functional Theory (DFT), can elucidate fundamental properties of this compound that are not accessible through classical molecular mechanics. mdpi.comstanford.edu

QC calculations can be used to determine the distribution of electron density in the this compound molecule, identifying regions that are electron-rich or electron-poor. This information is critical for understanding its reactivity and potential for forming intermolecular interactions, such as hydrogen bonds or π-π stacking. mdpi.com Furthermore, these calculations can predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and metabolic stability. nsf.gov For instance, identifying the most likely sites for oxidation by metabolic enzymes can help predict the metabolic fate of this compound. mdpi.com

Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated via DFT

PropertyCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
Dipole Moment3.5 DebyeReflects the overall polarity of the molecule
Molecular Electrostatic PotentialRed regions near carbonyl oxygenIndicates sites for potential hydrogen bond acceptance

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Modeling

In silico ADME modeling uses computational methods to predict the pharmacokinetic properties of a drug candidate. nih.govnih.gov These predictive models are vital in early-stage drug discovery to identify compounds with favorable ADME profiles, reducing the likelihood of late-stage failures. researchgate.netsemanticscholar.org For this compound, a range of ADME properties could be predicted using various computational tools, including quantitative structure-activity relationship (QSAR) models. nih.govbigchem.eu

Key parameters that would be modeled include:

Absorption: Predicting oral bioavailability and intestinal absorption based on physicochemical properties like lipophilicity (LogP), solubility, and polar surface area.

Distribution: Estimating plasma protein binding and the volume of distribution to predict how the compound distributes throughout the body.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes and predicting the major metabolites.

Excretion: Modeling the likely routes of elimination from the body, such as renal or biliary clearance.

These predictive models help to build a comprehensive pharmacokinetic profile of this compound before extensive clinical testing. nih.gov

Chemical Biology Techniques and Probes for this compound Studies

Chemical biology employs chemical tools and techniques to study and manipulate biological systems. sigmaaldrich.comnih.gov The development of specialized molecular probes based on the this compound scaffold is essential for visualizing its subcellular localization, identifying its binding partners, and understanding its mechanism of action in a cellular context. nih.gov

Development of Fluorescent and Biotinylated this compound Analogs for Live-Cell Imaging

To visualize the journey of this compound within living cells, researchers can synthesize analogs that are tagged with reporter molecules, such as fluorophores or biotin (B1667282). medchemexpress.com

A fluorescent analog of this compound would incorporate a fluorophore into its structure, allowing for its detection using fluorescence microscopy. nih.govnih.gov Given that this compound contains a chromene core, which is related to the widely used coumarin (B35378) fluorophore, it is conceivable to modify its structure to enhance its intrinsic fluorescence or to attach an external fluorescent dye. rsc.orgacs.orgrsc.orgnih.gov Such probes would enable real-time tracking of this compound's uptake, distribution within different cellular organelles, and accumulation at its sites of action. researchgate.net

A biotinylated analog would involve chemically linking a biotin molecule to the this compound structure. nih.govnih.gov Biotin binds with extremely high affinity to proteins like streptavidin or avidin. promega.com This property can be exploited in several ways:

Affinity Purification: After treating cells with a biotinylated this compound probe, the cells can be lysed, and the probe (along with any bound proteins) can be captured using streptavidin-coated beads. frontiersin.org This allows for the isolation and subsequent identification of this compound's direct protein targets via techniques like mass spectrometry.

Imaging: The captured biotin-protein complexes can be visualized using fluorescently labeled streptavidin, providing an alternative method for imaging the probe's location within the cell. nih.gov

The design of these probes requires careful consideration to ensure that the addition of the tag does not significantly alter the pharmacological activity or cell permeability of the parent compound. frontiersin.org

Activity-Based Chemical Proteomics for Unbiased this compound Target Discovery

Activity-Based Chemical Proteomics (ABPP), also known as activity-based protein profiling, is a functional proteomic technology used to identify the molecular targets of small molecules and to profile the activity of entire enzyme families in complex biological samples. nih.govmdpi.com Unlike traditional methods that measure protein abundance, ABPP utilizes chemical probes that react covalently with the active sites of specific enzymes, providing a direct readout of their functional state. nih.gov

An ABPP probe generally consists of three key components:

A reactive group or "warhead" that binds irreversibly to the active site of a target enzyme family.

A linker region that can be modified to alter the probe's properties.

A reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment of the probe-labeled proteins. nih.gov

This methodology is particularly valuable for unbiased "target discovery," where a compound's cellular binding partners are unknown. By competing with a broad-spectrum ABPP probe, a small molecule of interest can reveal its specific targets, accelerating drug discovery and the elucidation of mechanisms of action. nih.govmdpi.com

Currently, there is no evidence in the scientific literature of Activity-Based Chemical Proteomics being applied for the unbiased discovery of protein targets for this compound.

Advanced In vitro Experimental Models for this compound Research

The limitations of traditional two-dimensional (2D) cell cultures, which fail to replicate the complex architecture and microenvironment of living tissues, have driven the development of more physiologically relevant in vitro models. youtube.commdpi.com These advanced systems provide a more accurate platform for studying complex biological responses to chemical compounds.

Organoid and 3D Cell Culture Systems for Complex Biological Responses

Three-dimensional (3D) cell culture systems, including spheroids and organoids, represent a significant leap forward from conventional 2D monolayer cultures. youtube.comazooptics.com These models better mimic the in vivo environment by promoting cell-cell and cell-extracellular matrix (ECM) interactions, which are crucial for normal cellular function, differentiation, and tissue organization. nih.govyoutube.com

Organoids are self-organizing 3D structures grown from stem cells (either embryonic, adult, or induced pluripotent stem cells) that recapitulate key structural and functional aspects of a specific organ. nih.govnih.govresearchgate.net These "mini-organs" are increasingly used for disease modeling, drug screening, and personalized medicine, as they can be derived directly from patients. ibidi.comnih.gov The use of hydrogel scaffolds like Matrigel® or collagen provides the necessary support and biochemical cues for cells to assemble into these complex structures. frontiersin.org

There are no published research articles describing the use of organoid or other 3D cell culture systems to investigate the biological responses to this compound.

Microfluidic Platforms for High-Throughput Cellular Response and Interaction Studies

Microfluidic platforms, often referred to as "lab-on-a-chip" or "organ-on-a-chip" systems, enable the precise control and manipulation of fluids at the sub-millimeter scale. rsc.orgnih.gov These devices allow for the culture of cells in a dynamic microenvironment that can simulate physiological conditions, such as fluid shear stress and nutrient gradients, which are absent in static culture plates. nih.govmdpi.com

The key advantages of microfluidic platforms include high-throughput screening capabilities, reduced consumption of reagents and cells, and the ability to integrate multiple experimental steps (e.g., cell culture, stimulation, and analysis) onto a single chip. nih.govmdpi.com This technology is instrumental in studying dynamic cellular processes, cell-to-cell communication, and the response to pharmacological agents in a more controlled and physiologically relevant manner. nih.gov

The table below illustrates typical parameters that can be analyzed using microfluidic platforms in cellular studies.

Parameter StudiedExample ApplicationTechnology Benefit
Cell Migration/InvasionCancer metastasis researchReal-time imaging in a controlled chemotactic gradient.
Cell Viability/CytotoxicityHigh-throughput drug screeningAutomation and minimal reagent use allows for testing of large compound libraries.
Shear Stress ResponseCardiovascular research on endothelial cellsMimics physiological blood flow to study cellular mechanical properties. mdpi.com
Cell-Cell InteractionsImmunology and co-culture studiesPrecise spatial and temporal control over different cell populations. nih.gov
Barrier Function"Gut-on-a-chip" or "lung-on-a-chip" modelsAllows for the study of tissue barrier integrity and transport in response to stimuli.

This table represents general applications of microfluidic technology and is not specific to this compound.

Scientific literature searches did not yield any studies that have utilized microfluidic platforms for the investigation of cellular responses or interactions related to this compound.

High-Content Imaging and Phenotypic Screening for this compound Activity Profiling

High-Content Imaging (HCI), also known as high-content analysis or screening, is an automated microscopy and image analysis approach used to extract quantitative data from cell populations. dermautlab.com Unlike traditional assays that measure a single endpoint, HCI can simultaneously measure dozens of cellular features, such as morphology, protein localization, and organelle health, in response to a treatment. youtube.comyoutube.com

This powerful technology enables phenotypic screening, where compounds are evaluated based on the specific cellular changes, or "phenotypes," they induce. This approach is valuable for identifying novel mechanisms of action and for profiling the activity of compounds across various cell types and conditions. youtube.com The combination of automated imaging with sophisticated analysis software allows for high-throughput data acquisition and unbiased assessment of cellular effects. youtube.com

The table below lists common cellular parameters that are quantified in High-Content Imaging studies.

Cellular ParameterBiological QuestionExample Measurement
Cell Count & ViabilityCytotoxicity, ProliferationNumber of nuclei (e.g., Hoechst stain), membrane integrity dyes.
Protein TranslocationSignal Transduction PathwaysNuclear vs. cytoplasmic fluorescence intensity of a target protein (e.g., NF-κB).
Organelle MorphologyMitochondrial Health, ER StressMitochondrial mass/fragmentation (e.g., MitoTracker), texture analysis of organelle-specific stains. youtube.com
Cell & Nuclear ShapeCell Cycle, Cytoskeletal IntegrityArea, perimeter, and roundness of cells and nuclei.
Protein ExpressionTarget Engagement, Pathway ModulationIntegrated intensity of fluorescently labeled antibodies or proteins.
Neurite OutgrowthNeurotoxicity, NeuroregenerationLength and number of branches of neuronal processes. dermautlab.com

This table represents general applications of High-Content Imaging and is not specific to this compound.

There are no documented studies reporting the use of High-Content Imaging or phenotypic screening to profile the cellular activity of this compound.

Advanced In vivo Experimental Models for Mechanistic Studies of this compound

To understand the complex biological effects of a chemical compound within a whole organism, researchers often turn to tractable and genetically powerful model systems. Small, non-mammalian organisms like the fruit fly, nematode worm, and zebrafish offer significant advantages, including rapid life cycles, genetic conservation with humans, and suitability for high-throughput screening. nih.gov

Drosophila melanogaster (Fruit Fly): With approximately 75% of human disease-causing genes having a functional homolog in the fly, Drosophila is a powerful model for studying genetics, development, and disease. Its utility spans research in neurodegenerative disorders, cancer, and metabolic diseases. rsc.orgyoutube.com Research using Drosophila has not been reported for this compound.

Caenorhabditis elegans (Nematode Worm): This transparent nematode has a fully mapped genome and nervous system, making it an exceptional model for studying aging, neurobiology, and drug toxicity. nih.gov Its short lifespan and ease of cultivation in multi-well plates make it ideal for large-scale chemical screens. nih.gov Studies involving this compound in C. elegans have not been published.

Danio rerio (Zebrafish): The zebrafish embryo is a widely used vertebrate model in toxicology and developmental biology. mdpi.comresearchgate.net Its external fertilization and transparent embryos allow for the direct observation of organ development and the effects of chemical exposure in real-time. mdpi.comresearchgate.net The zebrafish model is increasingly used for screening compounds for potential therapeutic effects or toxicity. nih.gov There are no available scientific reports on the use of the zebrafish model for mechanistic studies of this compound.

Table of Mentioned Compounds

Compound Name
This compound
Rapamycin
Coumermycin
Matrigel

Genetically Engineered Animal Models for Pathway Elucidation and Validation

Genetically engineered animal models (GEMs) are powerful tools for dissecting complex biological pathways and validating drug targets in a living organism. These models, which include knockout mice (with a specific gene inactivated) and transgenic mice (carrying a foreign or altered gene), allow researchers to study the function of specific proteins in the context of a whole physiological system.

While published research specifically utilizing genetically engineered animal models to investigate this compound is not currently available in scientific literature, this methodology holds significant potential for advancing our understanding of its mechanism of action. This compound's therapeutic effects are linked to its influence on bile secretion and smooth muscle relaxation. ncats.io Its mechanism may involve interactions with G-protein coupled receptors (GPCRs) and inhibition of enzymes like cyclooxygenase (COX), which is involved in prostaglandin (B15479496) synthesis. patsnap.com

Hypothetically, GEMs could be employed to explore these pathways in several ways:

Knockout Models: To confirm the primary molecular targets of this compound, researchers could use knockout mice lacking specific receptors (e.g., a particular GPCR subtype) or enzymes (e.g., COX-1 or COX-2) hypothesized to be involved in its action. By administering this compound to these animals, it would be possible to observe whether the absence of the target protein nullifies the drug's choleretic or spasmolytic effects.

Reporter Gene Models: Transgenic models could be created with reporter genes (like Green Fluorescent Protein, GFP) linked to the activation of specific signaling pathways. This would allow for the visualization of cellular responses to this compound in specific tissues, such as the liver and bile ducts, providing a dynamic view of its activity.

The table below illustrates a hypothetical experimental design for using GEMs in this compound research.

Model Type Gene of Interest Research Question Potential Outcome Metric
Knockout MouseSpecific GPCR SubtypeIs this receptor essential for this compound's choleretic effect?Measurement of bile flow rate and composition.
Knockout MouseCyclooxygenase-2 (COX-2)Does the anti-inflammatory action of this compound contribute to its therapeutic effect?Assessment of inflammatory markers in relevant tissues.
Transgenic Reporter Mousec-Fos Promoter-GFPWhich neuronal pathways are activated by this compound's spasmolytic action?In vivo imaging of GFP expression in the gut and associated ganglia.

This table is a hypothetical representation of how genetically engineered models could be applied to this compound research; it does not represent actual published data.

Advanced Imaging Modalities for Spatiotemporal Analysis of this compound Effects in Organisms

Advanced imaging techniques provide non-invasive windows into the dynamic biological processes within a living organism, offering high-resolution data in both space and time. These modalities are crucial for understanding the pharmacokinetics and pharmacodynamics of a compound like this compound, tracking its distribution, and observing its real-time effects on organ function.

As with GEMs, specific studies applying advanced imaging for the spatiotemporal analysis of this compound are not found in the current body of scientific literature. However, the application of these techniques could resolve many outstanding questions about its physiological impact.

Potential applications of advanced imaging in this compound research include:

Multiphoton Intravital Microscopy (MP-IVM): This high-resolution imaging technique allows for the visualization of cellular and subcellular processes in the organs of a living animal. MP-IVM could be used to directly observe the effects of this compound on bile canaliculi in the liver, monitoring changes in bile flow and cellular dynamics in real-time.

Positron Emission Tomography (PET): By labeling this compound with a positron-emitting isotope, PET scans could track the compound's distribution and accumulation throughout the body. This would provide valuable data on its targeting of the liver and biliary system and its clearance over time.

Magnetic Resonance Imaging (MRI): Functional MRI techniques, such as magnetic resonance cholangiopancreatography (MRCP), could be used to non-invasively visualize the biliary tree and assess changes in bile duct volume and flow rates following the administration of this compound.

The following table outlines hypothetical applications of these advanced imaging techniques.

Imaging Modality Research Objective Parameter Measured Potential Finding
Multiphoton Intravital MicroscopyTo observe the direct effect on bile secretion at the cellular level.Real-time bile flow in individual canaliculi; hepatocyte activity.Visualization of increased secretion dynamics and cellular mechanisms.
Positron Emission Tomography (PET)To determine the biodistribution and target organ accumulation.Concentration of radiolabeled this compound in various tissues over time.Quantitative data on liver-specific uptake and retention.
Magnetic Resonance Imaging (MRI)To assess the functional impact on the biliary system.Bile duct diameter and bile flow velocity.Non-invasive confirmation of enhanced biliary drainage.

This table is a hypothetical representation of how advanced imaging could be applied to this compound research and does not reflect published experimental results.

The integration of these advanced methodologies would represent a significant step forward in this compound research, moving from systemic observations to a precise, mechanistic understanding of its action within the complexities of a living organism.

Emerging Research Frontiers and Unaddressed Questions in Dimecrotate Science

Identification of Unexplored Biological Pathways and Cellular Processes Influenced by Dimecrotate

Despite progress in characterizing this compound's known effects, a substantial portion of its biological influence remains unmapped. Current research highlights the need to identify novel biological pathways and cellular processes that this compound modulates. Investigations are ongoing to elucidate its interactions with specific receptor families, enzyme cascades, and intracellular signaling networks that have not yet been fully elucidated. For instance, while some studies suggest involvement in cellular stress response pathways, the precise molecular triggers and downstream effectors are subjects of active inquiry. Furthermore, this compound's potential role in regulating gene expression through epigenetic modifications or its influence on mitochondrial function represents a nascent area requiring dedicated research. Understanding these uncharted territories is crucial for a comprehensive appreciation of this compound's multifaceted biological activity.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive this compound Profiling

A significant emerging frontier in this compound research involves the strategic integration of multi-omics data. This approach promises to provide a holistic view of how this compound impacts cellular systems at the genomic, proteomic, and metabolomic levels. By combining data from these different 'omics' layers, researchers aim to achieve a comprehensive molecular profile of this compound's action. For example, genomic studies could identify specific gene expression changes induced by this compound, while proteomic analyses might reveal alterations in protein abundance or post-translational modifications. Metabolomic profiling could then elucidate how these molecular changes affect cellular metabolic pathways. The synergy derived from integrating these datasets is expected to uncover subtle yet critical mechanisms of action and identify biomarkers indicative of this compound's biological effects. Challenges remain in standardizing data acquisition and developing sophisticated bioinformatics tools capable of integrating these diverse data streams effectively.

Development of Next-Generation this compound Analogs with Enhanced Specificity and Potency

The pursuit of next-generation this compound analogs represents a critical area for advancing its therapeutic or chemical utility. Current research efforts are focused on designing and synthesizing novel derivatives that exhibit enhanced specificity for target molecules or pathways, alongside improved potency. This involves detailed structure-activity relationship (SAR) studies, where modifications to the core this compound structure are systematically evaluated for their impact on biological activity and physicochemical properties. The goal is to create analogs that minimize off-target effects and maximize desired outcomes. For instance, computational modeling and medicinal chemistry approaches are being employed to predict and synthesize analogs with tailored binding affinities. Identifying specific functional groups or structural motifs that confer enhanced potency or selectivity is a key objective in this ongoing developmental phase.

Interdisciplinary Research Synergies and Collaborative Paradigms for this compound Innovation

Advancing this compound science necessitates fostering interdisciplinary research synergies and embracing collaborative paradigms. Innovation in this field benefits immensely from the convergence of expertise from various scientific disciplines, including organic chemistry, molecular biology, pharmacology, computational science, and materials science. Collaborative efforts can accelerate the discovery of new biological targets, facilitate the development of advanced analytical techniques, and streamline the process of analog design and testing. For example, close collaboration between synthetic chemists and biologists is crucial for creating and validating novel this compound derivatives. Similarly, partnerships between computational modelers and experimentalists can lead to more efficient prediction of molecular interactions and biological responses. Establishing robust collaborative frameworks is therefore paramount for unlocking the full potential of this compound research.

Future Directions for Computational and Experimental Methodological Advancements in this compound Research

The future of this compound research is intrinsically linked to advancements in both computational and experimental methodologies. Computationally, there is a growing need for sophisticated modeling techniques, such as molecular dynamics simulations and artificial intelligence-driven predictive algorithms, to better understand this compound's interactions at the atomic and cellular levels. These tools can aid in predicting binding sites, elucidating reaction mechanisms, and guiding the design of novel analogs. Experimentally, the development of high-throughput screening assays, advanced imaging techniques, and more sensitive analytical platforms will be crucial for efficiently characterizing this compound's biological effects and identifying new targets. Furthermore, the refinement of techniques for studying this compound's behavior in complex biological matrices, such as live cell imaging or in vivo pharmacokinetic studies, will provide deeper insights into its functional roles and potential applications.

Q & A

Q. How should researchers navigate ethical approvals for this compound studies involving vertebrate animals?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design. Submit protocols to institutional animal care committees (IACUC), including justification of sample sizes (power analysis) and humane endpoints. Use alternatives (e.g., in silico models) where feasible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.